Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(4-hydroxybutyl)benzoate

Lipophilicity LogP Extraction efficiency

Ethyl 4-(4-hydroxybutyl)benzoate (CAS 85431-07-8) is a para-substituted benzoate ester bearing a terminal primary hydroxyl group on a four-carbon butyl spacer. It belongs to the class of p-hydroxybenzoic acid alkyl esters but is distinguished by the reversed connectivity: the hydroxyl resides on the alkyl terminus rather than on the aromatic ring.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 85431-07-8
Cat. No. B11928064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-hydroxybutyl)benzoate
CAS85431-07-8
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CCCCO
InChIInChI=1S/C13H18O3/c1-2-16-13(15)12-8-6-11(7-9-12)5-3-4-10-14/h6-9,14H,2-5,10H2,1H3
InChIKeyDEAHZHUWDRVSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-hydroxybutyl)benzoate (CAS 85431-07-8): Procurement-Grade Intermediate for Prostanoid and Renovascular Research Programs


Ethyl 4-(4-hydroxybutyl)benzoate (CAS 85431-07-8) is a para-substituted benzoate ester bearing a terminal primary hydroxyl group on a four-carbon butyl spacer. It belongs to the class of p-hydroxybenzoic acid alkyl esters but is distinguished by the reversed connectivity: the hydroxyl resides on the alkyl terminus rather than on the aromatic ring. This compound was specifically employed as a key synthetic intermediate (compound 17d precursor) in the construction of interphenylene 11,12-secoprostaglandin analogs evaluated as renal vasodilators at Merck Sharp & Dohme Research Laboratories [1]. Commercially, it is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Methyl or tert-Butyl 4-(4-Hydroxybutyl)benzoate Cannot Substitute for the Ethyl Ester in Secoprostaglandin Synthesis


Within the 4-(4-hydroxybutyl)benzoate ester family, the alkyl ester moiety is not a passive spectator. The methyl ester (CAS 123910-88-3) has been directed into pyrrolo[2,3-d]pyrimidine antitumor agent synthesis and serves as a Pemetrexed impurity reference standard [1], while the tert-butyl ester (CAS 129623-80-9) offers acid-labile protecting-group utility . The ethyl ester occupies a distinct synthetic niche: it was the specific intermediate chosen for the construction of interphenylene 11,12-secoprostaglandins, where the ethyl protecting group balances stability during multi-step alkylation sequences with clean deprotection under saponification conditions [2]. Lipophilicity differences (ΔLogP ≈ 0.39 between ethyl and methyl) additionally alter extraction behavior and chromatographic mobility, confounding established workup protocols if an unvalidated ester is substituted .

Quantitative Differentiation Evidence: Ethyl 4-(4-hydroxybutyl)benzoate vs. Methyl and tert-Butyl Analogs


LogP Evidence: Ethyl Ester Occupies an Intermediate Lipophilicity Window Between Methyl and tert-Butyl Analogs

The ethyl ester (LogP 2.18) sits at an intermediate lipophilicity between the methyl ester (LogP 1.79) and the tert-butyl ester (LogP 2.96), a property that directly governs extraction recovery during aqueous workup and silica gel chromatographic mobility . The 0.39 log unit increase over the methyl ester corresponds to an approximately 2.45-fold greater octanol-water partition coefficient, while the 0.78 log unit deficit relative to the tert-butyl ester means the ethyl compound is roughly 6-fold less lipophilic than the tert-butyl variant—preserving adequate aqueous-phase handling while still enabling efficient organic solvent extraction.

Lipophilicity LogP Extraction efficiency Chromatographic retention

Synthetic Yield and Pathway Integration: 48% Yield Achieved in the Literature-Validated Secoprostaglandin Route

In the validated synthetic route to interphenylene 11,12-secoprostaglandins, ethyl 4-(4-hydroxybutyl)benzoate was obtained in 48% distilled yield (11.4 g) via dilithio alkylation of p-toluic acid with 2-(3-bromopropoxy)tetrahydro-2H-pyran, followed by simultaneous deprotection/esterification in ethanol/H₂SO₄ [1]. This intermediate was then converted to ethyl 4-(4-bromobutyl)benzoate (17d) and subsequently elaborated to final compound 8, which—when screened at 500 µg/kg iv in anesthetized dogs—produced an 18% increase in calculated renal resistance (RR), a profile distinct from compound 5 (−47% RR), derived from the meta-phenylene analog [1].

Synthetic yield Secoprostaglandin Renal vasodilator Intermediate

Boiling Point and Distillation Feasibility: Experimentally Determined bp 161 °C (0.2 mm Hg) Enables Reproducible Vacuum Distillation Purification

The ethyl ester has an experimentally determined boiling point of 161 °C at 0.2 mm Hg, established during the distillation-based purification in the literature synthesis [1]. By contrast, the methyl ester has only a predicted boiling point of 343.6 ± 35.0 °C at 760 mm Hg . The experimentally validated bp of the ethyl ester provides a reliable target parameter for vacuum distillation during scale-up, whereas reliance on computational predictions for the methyl ester introduces uncertainty in process design. Additionally, the higher molecular weight of the ethyl ester (222.28 vs. 208.25 g/mol for methyl) provides a modest but meaningful increase in boiling point at a given pressure, which can be advantageous when separating from lower-boiling reaction solvents.

Boiling point Vacuum distillation Purification Process chemistry

Molecular Weight Differentiation: 222.28 g/mol Provides Favorable Stoichiometric Scaling Relative to Methyl and tert-Butyl Analogs

The ethyl ester (MW 222.28 g/mol) occupies a middle ground between the methyl ester (MW 208.25 g/mol) and the tert-butyl ester (MW 250.33 g/mol) . In the downstream conversion to ethyl 4-(4-bromobutyl)benzoate (17d), 13.4 g (0.06 mol) of the ethyl hydroxy ester was treated with PBr₃ (6.0 g, 0.022 mol) to yield 8.5 g of bromo ester [1]. For an equivalent molar scale using the methyl ester, 12.5 g would be required (6.7% less mass), while the tert-butyl ester would demand 15.0 g (11.9% more mass). These differences, while modest at laboratory scale, compound significantly during multi-step sequences and at pilot scale where reagent stoichiometry and vessel capacity constraints become critical.

Molecular weight Stoichiometry Scale-up Cost efficiency

Divergent Pharmacological Endpoint: Compound 8 Derived from the Ethyl Ester Produces a Distinct Renal Resistance Profile vs. Compounds from Other Phenylene Regioisomers

Final compound 8, elaborated from the ethyl 4-(4-hydroxybutyl)benzoate-derived intermediate 17d, produced an 18% increase in renal resistance (RR) when administered at 500 µg/kg iv to anesthetized dogs, indicating a lack of renal vasodilatory activity and possible mild vasoconstriction [1]. In contrast, compound 5 (derived from the meta-phenylene analog) produced a 47% decrease in RR, and compounds 11 and 12 produced 42% and 43% decreases, respectively—marking them as highly effective renal vasodilators [1]. This structure-activity relationship (SAR) demonstrates that the para-phenylene scaffold accessed through the ethyl ester intermediate generates pharmacologically distinguishable endpoints, which is critical information for medicinal chemistry programs exploring prostanoid receptor pharmacology.

Renal resistance Vasodilation Secoprostaglandin SAR

Ethyl 4-(4-hydroxybutyl)benzoate: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of Interphenylene 11,12-Secoprostaglandin Analogs for Renal Vascular Pharmacology

Researchers pursuing interphenylene-modified prostaglandin analogs should procure the ethyl ester specifically, as it is the exact intermediate described in the foundational 1983 J. Med. Chem. synthesis (Scheme VI) [1]. The ethyl ester was converted to ethyl 4-(4-bromobutyl)benzoate (17d) via PBr₃ treatment, which then served as the alkylating agent for acetoacetic ester enolates to construct final compounds 8 and related analogs. Compound 8 produced a distinct +18% change in renal resistance in anesthetized dogs, contributing to the SAR landscape that identified compounds 5, 11, and 12 as lead renal vasodilators (−42 to −47% RR) [1]. Substituting the methyl or tert-butyl ester would necessitate revalidation of every downstream step, as the deprotection/esterification equilibrium and distillation parameters (bp 161 °C at 0.2 mm Hg) were optimized specifically for the ethyl ester [1].

Process Chemistry: Scale-Up of Para-Substituted ω-Hydroxyalkyl Benzoate Building Blocks

For process chemists scaling the synthesis of para-substituted ω-hydroxyalkyl benzoate intermediates, the ethyl ester offers an experimentally validated boiling point (161 °C at 0.2 mm Hg) that de-risks vacuum distillation purification [1]. The intermediate LogP (2.18) ensures efficient separation from aqueous reaction byproducts during extractive workup while avoiding the excessive hydrophobicity of the tert-butyl analog (LogP 2.96) that could complicate removal of non-polar impurities . The 48% isolated yield reported in the literature provides a benchmark against which process improvements can be measured [1].

Analytical Reference & Impurity Profiling: Differentiation from Pemetrexed-Related Substances

The methyl ester (CAS 123910-88-3) is cataloged as Pemetrexed Impurity 26 and is used as a reference standard in ANDA regulatory submissions [2]. Laboratories conducting impurity profiling of pemetrexed drug substance must be able to analytically distinguish the methyl ester impurity from the ethyl ester, which may arise from transesterification side reactions if ethanol is used anywhere in the synthetic sequence. The LogP differential (Δ = 0.39) between the two esters provides a basis for HPLC method development, with the ethyl ester exhibiting longer retention on reversed-phase columns . Procurement of authentic ethyl 4-(4-hydroxybutyl)benzoate reference material (≥95% purity with NMR/HPLC/GC batch QC ) enables unambiguous identification and quantification.

Polymer and Materials Chemistry: ω-Hydroxy-Functionalized Monomer for Step-Growth Polymerization

The terminal primary hydroxyl group on the butyl spacer makes ethyl 4-(4-hydroxybutyl)benzoate a potential AB-type monomer or chain-end functionalization reagent for polyester and polyurethane synthesis. The ethyl ester protecting group on the benzoate terminus can be selectively hydrolyzed under basic conditions (NaOH/MeOH/H₂O reflux, as demonstrated in the saponification step of the secoprostaglandin synthesis [1]) to reveal the free carboxylic acid for subsequent polymerization. The intermediate LogP (2.18) and experimental boiling point data facilitate purification of the monomer prior to polymerization, a critical quality attribute for achieving target molecular weights in step-growth processes.

Quote Request

Request a Quote for Ethyl 4-(4-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.